molecular formula C29H31NO11S B1674321 Ladirubicin CAS No. 171047-47-5

Ladirubicin

Cat. No.: B1674321
CAS No.: 171047-47-5
M. Wt: 601.6 g/mol
InChI Key: VMDWTZZCNDEKIO-CBNJBKGYSA-N
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Description

Ladirubicin is an anthracycline derivative with potential antineoplastic activity. It is a small molecule drug developed by Pfizer Inc. and is known for its DNA alkylating properties, which inhibit DNA replication and transcription, causing DNA damage and exhibiting antitumor efficacy .

Chemical Reactions Analysis

Ladirubicin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the aziridinyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .

Mechanism of Action

Ladirubicin exerts its effects primarily through DNA alkylation and intercalation. It forms complexes with DNA by intercalating between base pairs, which inhibits DNA replication and transcription. This leads to DNA strand breakage and the inhibition of topoisomerase II activity, preventing the religation portion of the ligation-religation reaction . This compound also affects the regulation of gene expression and produces free radical damage to DNA .

Properties

CAS No.

171047-47-5

Molecular Formula

C29H31NO11S

Molecular Weight

601.6 g/mol

IUPAC Name

[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-4-(aziridin-1-yl)-2-methyloxan-3-yl] methanesulfonate

InChI

InChI=1S/C29H31NO11S/c1-13-28(41-42(3,37)38)18(30-8-9-30)10-20(39-13)40-19-12-29(36,14(2)31)11-17-21(19)27(35)23-22(26(17)34)24(32)15-6-4-5-7-16(15)25(23)33/h4-7,13,18-20,28,34-36H,8-12H2,1-3H3/t13-,18-,19-,20-,28+,29-/m0/s1

InChI Key

VMDWTZZCNDEKIO-CBNJBKGYSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N6CC6)OS(=O)(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulfonyldaunorubicin
ladirubicin
PNU 159548
PNU-159548

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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